
2-Hydroxy-2-(p-tolyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(p-tolyl)butanoic acid is an organic compound that belongs to the class of hydroxy acids It features a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a butanoic acid backbone, with a p-tolyl group (a benzene ring substituted with a methyl group) attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(p-tolyl)butanoic acid can be achieved through several methods. One common approach involves the aldol condensation reaction between p-tolualdehyde and ethyl acetoacetate, followed by hydrolysis and decarboxylation. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-2-(p-tolyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 2-oxo-2-(p-tolyl)butanoic acid.
Reduction: Formation of 2-hydroxy-2-(p-tolyl)butanol.
Substitution: Formation of 2-chloro-2-(p-tolyl)butanoic acid.
Applications De Recherche Scientifique
2-Hydroxy-2-(p-tolyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-(p-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Hydroxybutanoic acid: Lacks the p-tolyl group, making it less hydrophobic and less sterically hindered.
2-Hydroxy-2-phenylbutanoic acid: Contains a phenyl group instead of a p-tolyl group, which affects its reactivity and interactions with biological targets.
Uniqueness: 2-Hydroxy-2-(p-tolyl)butanoic acid is unique due to the presence of the p-tolyl group, which imparts distinct hydrophobic and electronic properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
3759-32-8 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-hydroxy-2-(4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H14O3/c1-3-11(14,10(12)13)9-6-4-8(2)5-7-9/h4-7,14H,3H2,1-2H3,(H,12,13) |
Clé InChI |
XOTXRPRJVXDSMD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)C)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


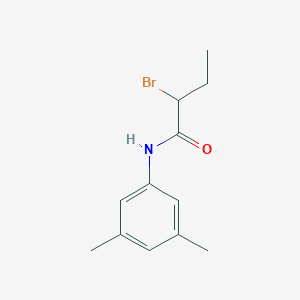
![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)
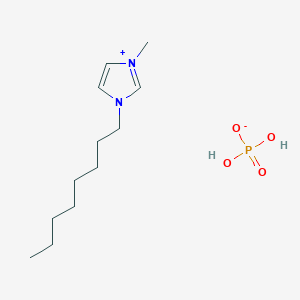
![6-Bromo-4-chlorobenzo[d]isothiazole](/img/structure/B12862890.png)
![3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12862894.png)
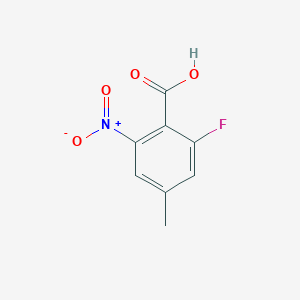

![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)
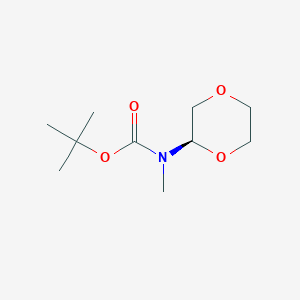
![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)
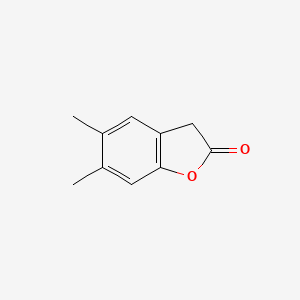
![2-Bromobenzo[d]oxazol-6-ol](/img/structure/B12862947.png)
![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)
![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)
